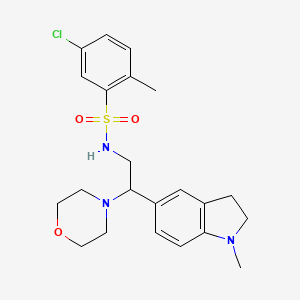
5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a sulfonamide derivative that has drawn attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H23ClN2O2S, with a molecular weight of approximately 364.90 g/mol. The compound features a sulfonamide functional group, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research has indicated that sulfonamides, including those structurally related to this compound, exhibit significant antimicrobial properties. A study highlighted the efficacy of various sulfonamide derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MICs) ranging from 15.62 to 31.25 μmol/L against methicillin-sensitive and methicillin-resistant Staphylococcus aureus .
| Compound | MIC (μmol/L) | Target Organism |
|---|---|---|
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | 15.62 - 31.25 | S. aureus |
| 4-amino-N-(thiazol-2-yl)benzenesulfonamide | 1 - 4 | M. kansasii |
These findings suggest that the structural modifications in sulfonamides can lead to enhanced activity against specific pathogens.
Antitumor Activity
In addition to antimicrobial properties, sulfonamides are being explored for their antitumor potential. A recent study involving various synthesized compounds showed promising results in inhibiting the proliferation of cancer cell lines through cytotoxicity assays . Compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358), revealing IC50 values that suggest substantial antitumor activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 |
The data indicate that while some compounds exhibit high selectivity for cancer cells, they also affect normal cells (e.g., MRC-5 fibroblasts), necessitating further optimization to enhance selectivity and reduce toxicity .
The mechanism by which this compound exerts its effects likely involves the inhibition of key enzymes or pathways crucial for bacterial growth and tumor cell proliferation. Sulfonamides are known to interfere with folic acid synthesis in bacteria by mimicking para-aminobenzoic acid (PABA), essential for DNA synthesis . In cancer cells, the interaction with DNA or modulation of signaling pathways may lead to apoptosis or cell cycle arrest.
科学的研究の応用
Chemical Properties and Structure
The compound's molecular formula is C19H23ClN4O5S, with a molecular weight of approximately 436.92 g/mol. The structural complexity of this compound allows it to interact with biological systems in unique ways, making it a subject of interest for drug development.
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry, where it serves as a potential therapeutic agent. Its structural components suggest activity against various biological targets, including:
- Notum Inhibition : Recent studies have indicated that compounds similar to 5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide can inhibit Notum, an enzyme involved in Wnt signaling pathways. This inhibition has implications for treating diseases characterized by abnormal Wnt signaling, such as certain cancers and neurodegenerative disorders .
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which are critical in the treatment of chronic inflammatory diseases. Preliminary studies have shown that related sulfonamide compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation .
Drug Development
The compound's unique structure positions it as a candidate for developing new pharmaceuticals. Its morpholino and indoline groups enhance its solubility and bioavailability, crucial factors in drug formulation.
Biological Studies
Research has also focused on the biological interactions of this compound. For instance:
- Cellular Assays : In vitro assays have demonstrated that derivatives of this compound can affect cell proliferation and apoptosis in cancer cell lines, suggesting potential for anticancer therapies .
- Mechanism of Action : Studies are ongoing to elucidate the precise mechanisms by which this compound interacts with target proteins and pathways within cells, which could lead to novel therapeutic strategies .
- Notum Inhibition Study :
- Anti-inflammatory Research :
- Cancer Cell Line Analysis :
特性
IUPAC Name |
5-chloro-2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S/c1-16-3-5-19(23)14-22(16)30(27,28)24-15-21(26-9-11-29-12-10-26)17-4-6-20-18(13-17)7-8-25(20)2/h3-6,13-14,21,24H,7-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHAQTFGVJOEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













